XS018661
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Overview
Description
Preparation Methods
The synthesis of XS018661 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine moiety: The benzimidazole core is then reacted with piperidine in the presence of a suitable base to introduce the piperidin-1-ylmethyl group.
Carbamoylation: The final step involves the reaction of the intermediate with methyl 4-isocyanatobenzoate to form the desired product, this compound.
Chemical Reactions Analysis
XS018661 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the benzimidazole ring, using suitable nucleophiles.
Scientific Research Applications
XS018661 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the YEATS domains of ENL and AF9, which are involved in chromatin regulation.
Biology: this compound is used to investigate the role of YEATS domains in various biological processes, including gene expression and cell differentiation.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where the YEATS domains play a crucial role.
Mechanism of Action
XS018661 exerts its effects by inhibiting the YEATS domains of ENL and AF9. These domains are involved in the recognition of acetylated lysine residues on histones, which play a crucial role in chromatin regulation and gene expression. By inhibiting these domains, this compound disrupts the interaction between the YEATS domains and acetylated histones, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
XS018661 is unique in its ability to inhibit both the YEATS domains of ENL and AF9 with high potency. Similar compounds include:
ENL/AF9-IN-1: Another inhibitor of the YEATS domains, but with different potency and selectivity profiles.
GLN-1062: A compound with similar applications but targeting different molecular pathways.
WAY-296817: A casein kinase 1 inhibitor with different biological targets and applications
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 4-[[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)16-7-5-15(6-8-16)21(27)23-17-9-10-18-19(13-17)25-20(24-18)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
UVAMTJLXRMVTBI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ENL/AF9-IN-1; XS 018661; XS-018661; XS018661 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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